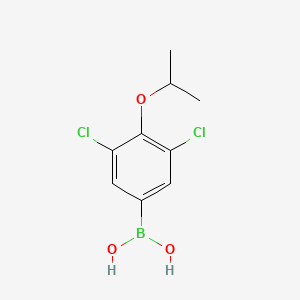
4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(3-methyl-2-butenoyl)-5-(3-methyl-2-butenyl)benzoic acid, also known as 4-hydroxy-3-methyl-2-butenoyl-5-methyl-2-butenyl benzoic acid (HMBA), is a naturally occurring organic compound that is found in many plants and fungi. HMBA is a small molecule with a molecular weight of 268.36 g/mol and a melting point of 98-99°C. It is a lipophilic compound that is soluble in organic solvents and has a pKa of 6.2.
Applications De Recherche Scientifique
This compound, along with other related derivatives, was isolated from the fungus Curvularia fallax. These compounds were studied for their biosynthetic pathways and biotransformation capabilities (Abraham & Arfmann, 1990).
It was identified as one of the new prenylated benzoic acid derivatives isolated from Piper aduncum leaves, displaying significant antibacterial activities and molluscicidal properties (Orjala et al., 1993).
In a study on Piper hispidum, similar 4-hydroxy-benzoic acid derivatives were isolated and examined for their cytotoxicity, revealing moderate activity for some derivatives (Friedrich et al., 2005).
The compound showed antioxidant activity in a study focusing on phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus (Xu et al., 2017).
A synthetic version of this compound was found to inhibit cell-cycle progression in HeLa cells, comparable to the natural fungal metabolite (Kim & Kwon, 2007).
It was also identified in Piper dennisii and evaluated for its antileishmanial potential, showing effectiveness against Leishmania amazonensis (Cabanillas et al., 2012).
This compound was among the benzoic acid derivatives analyzed from Piper species for their antiparasitic activity, showing significant effects against Trypanosoma cruzi and Leishmania spp. (Flores et al., 2008).
Propriétés
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-enyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-10(2)5-6-12-8-13(17(20)21)9-14(16(12)19)15(18)7-11(3)4/h5,7-9,19H,6H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQCEQPYILVFQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=CC(=C1)C(=O)O)C(=O)C=C(C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70658017 |
Source


|
| Record name | 4-Hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155051-85-7 |
Source


|
| Record name | 4-Hydroxy-3-(3-methylbut-2-enoyl)-5-(3-methylbut-2-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70658017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-(Benzyloxy)phenyl]-2-chlorobenzonitrile](/img/structure/B595471.png)



